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For researchers and drug development professionals, the selection of a chemical probe with a

well-defined selectivity profile is paramount for generating reliable and interpretable

experimental results. This guide provides a comprehensive comparison of the selectivity of

GSK503, a potent inhibitor of the histone methyltransferase EZH2, with other widely used

EZH2 inhibitors. The information herein is supported by experimental data to facilitate informed

decisions for studies on the biological roles of EZH2 and its implications in disease.

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the

methylation of histone H3 on lysine 27 (H3K27).[1][2] This epigenetic mark is associated with

transcriptional repression, and aberrant EZH2 activity is implicated in the pathogenesis of

various cancers.[1][2] Consequently, small molecule inhibitors of EZH2 have become

invaluable tools for both basic research and clinical development.[3] A critical attribute of a

high-quality chemical probe is its selectivity for the intended target over other related proteins,

particularly the closely homologous EZH1.[4]

Quantitative Selectivity Profile of EZH2 Inhibitors
The following table summarizes the in vitro potency (IC50 or Ki) of GSK503 and other

representative EZH2 inhibitors against EZH2, its closest homolog EZH1, and a panel of other

histone methyltransferases (HMTs). High selectivity is crucial for minimizing off-target effects

and ensuring that the observed biological outcomes are attributable to the inhibition of EZH2.
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Compound Target
IC50 / Ki
(nM)

Selectivity
vs. EZH1
(Fold)

Selectivity
vs. Other
HMTs (Fold)

Reference(s
)

GSK503 EZH2 Ki = 3 >200 >4000 [5]

EZH1 IC50 = 633 [5]

GSK126 EZH2 Ki ≈ 0.5 >150 >1000 [4][6]

EZH1 -

Tazemetostat

(EPZ-6438)

EZH2 (Wild-

type)
Ki = 2.5 >35 >4500 [4][7]

EZH1 -

GSK343 EZH2 IC50 = 4 60 >1000 [8]

EZH1 -

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate

and cofactor concentrations, enzyme preparation). The data presented here are compiled from

various sources for comparative purposes.

EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the canonical function of the PRC2 complex and the

mechanism of action for competitive EZH2 inhibitors like GSK503.
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Caption: Mechanism of EZH2 inhibition by GSK503 within the PRC2 complex.
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Experimental Protocols
The determination of an inhibitor's selectivity is crucial for its validation as a chemical probe. A

common method for assessing the potency and selectivity of EZH2 inhibitors is a biochemical

enzymatic assay. Below is a generalized protocol for such an assay, often performed using a

radiometric or chemiluminescent method.

Protocol: In Vitro Histone Methyltransferase (HMT)
Activity/Inhibition Assay
This protocol outlines a general procedure for measuring the enzymatic activity of the PRC2

complex and the inhibitory potential of compounds like GSK503.

1. Reagents and Materials:

Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12,

RbAp48, AEBP2).[9]

Substrate: Histone H3 peptide or recombinant histone H3.

Cofactor: S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [3H]-SAM) for

radiometric detection.

Inhibitors: GSK503 and other test compounds dissolved in DMSO.

Assay Buffer: Typically contains Tris-HCl (pH 8.0), DTT, and BSA.[10]

Detection Reagents:

For Radiometric Scintillation Proximity Assay (SPA): SPA beads that capture the

radiolabeled methylated substrate.[9]

For Chemiluminescence Assay: A primary antibody specific for the methylated histone

mark (e.g., H3K27me3), an HRP-labeled secondary antibody, and a chemiluminescent

substrate.[11]

Plates: 96-well or 384-well assay plates.
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Instrumentation: Microplate scintillation counter or a luminometer, depending on the

detection method.

2. Assay Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., GSK503) in

DMSO. Further dilute in assay buffer to the final desired concentrations.

Reaction Setup:

Add the PRC2 enzyme to the wells of the assay plate.

Add the diluted test compounds or DMSO (as a vehicle control) to the respective wells.

Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room

temperature to allow for binding.

Initiation of Reaction: Start the methyltransferase reaction by adding a mixture of the histone

substrate and SAM (e.g., [3H]-SAM).

Incubation: Incubate the reaction mixture for a specific time (e.g., 1 hour) at a controlled

temperature (e.g., 30°C).[12]

Termination of Reaction: Stop the reaction, typically by adding a strong acid or another

quenching agent.

Detection:

SPA Method: Add SPA beads to the quenched reaction. The beads capture the

radiolabeled methylated histones. After an incubation period to allow the beads to settle,

the plate is read in a microplate scintillation counter. The proximity of the radiolabel to the

scintillant in the bead generates a light signal proportional to the enzyme activity.[9]

Chemiluminescence Method: After stopping the reaction, add the primary antibody against

the methylated histone. Following an incubation and wash step, add the HRP-conjugated

secondary antibody. After another incubation and wash, add the chemiluminescent

substrate and measure the light output using a luminometer.[11]
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3. Data Analysis:

The raw data (e.g., counts per minute or relative light units) are normalized to the control

wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration.

Calculate the IC50 value, which is the concentration of the inhibitor that results in 50%

inhibition of the enzyme activity, by fitting the dose-response data to a suitable equation

(e.g., a four-parameter logistic model).[9]

To determine the selectivity profile, this assay is repeated with other methyltransferases, and

the resulting IC50 values are compared.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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